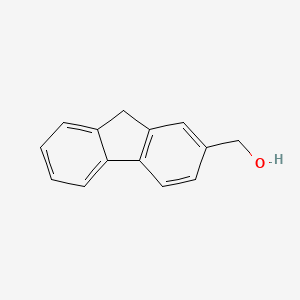
9H-fluoren-1-ylmethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9H-fluoren-1-ylmethanol, also known as fluorene-1-methanol, is a heterocyclic organic compound with the molecular formula C₁₄H₁₂O and a molecular weight of 196.244 g/mol It is a derivative of fluorene, featuring a hydroxymethyl group attached to the fluorene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9H-fluoren-1-ylmethanol typically involves the reaction of fluorene with ethyl formate under the action of a catalyst. The process can be summarized in the following steps :
Formation of 9-fluorenylformaldehyde: Fluorene reacts with ethyl formate in the presence of a catalyst, such as sodium ethoxide, to form 9-fluorenylformaldehyde.
Reduction to this compound: The 9-fluorenylformaldehyde is then reduced using a reducing agent like sodium borohydride (NaBH₄) to yield this compound.
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. These methods focus on improving the purity of the final product, enhancing production efficiency, and ensuring safety during the reaction process .
Analyse Chemischer Reaktionen
Types of Reactions
9H-fluoren-1-ylmethanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 9-fluorenone.
Reduction: It can be reduced to form fluorene.
Substitution: It can undergo substitution reactions where the hydroxymethyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) is commonly used as a reducing agent.
Substitution: Various reagents can be used depending on the desired substitution, such as halogenating agents for halogenation reactions.
Major Products Formed
Oxidation: 9-fluorenone
Reduction: Fluorene
Substitution: Various substituted fluorenes depending on the reagents used
Wissenschaftliche Forschungsanwendungen
9H-fluoren-1-ylmethanol has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a fluorescent probe in biological studies due to its unique optical properties.
Medicine: It is used in the synthesis of pharmaceutical intermediates and potential therapeutic agents.
Industry: It is employed in the production of polymers and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 9H-fluoren-1-ylmethanol involves its interaction with various molecular targets and pathways. For instance, as a fluorescent probe, it binds to specific biomolecules and emits fluorescence upon excitation, allowing for the detection and analysis of these molecules . In chemical reactions, its hydroxymethyl group can participate in various transformations, leading to the formation of different products .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9H-fluoren-9-ylmethanol: Similar in structure but with the hydroxymethyl group attached at a different position.
Fluorene: The parent compound without the hydroxymethyl group.
9-fluorenone: The oxidized form of 9H-fluoren-1-ylmethanol.
Uniqueness
This compound is unique due to its specific hydroxymethyl substitution, which imparts distinct chemical properties and reactivity compared to its analogs. This makes it valuable in various applications, particularly in the synthesis of complex organic molecules and as a fluorescent probe .
Eigenschaften
Molekularformel |
C14H12O |
|---|---|
Molekulargewicht |
196.24 g/mol |
IUPAC-Name |
9H-fluoren-2-ylmethanol |
InChI |
InChI=1S/C14H12O/c15-9-10-5-6-14-12(7-10)8-11-3-1-2-4-13(11)14/h1-7,15H,8-9H2 |
InChI-Schlüssel |
NVRRCUVMHFKHCL-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=CC=CC=C2C3=C1C=C(C=C3)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-butyl N-[(2S,4S)-4-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-1-(methoxymethylamino)-5-methyl-1-oxohexan-2-yl]carbamate](/img/structure/B13829768.png)

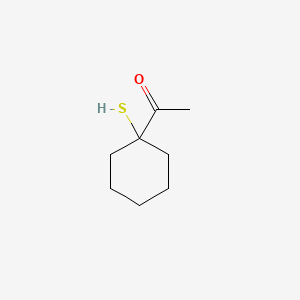
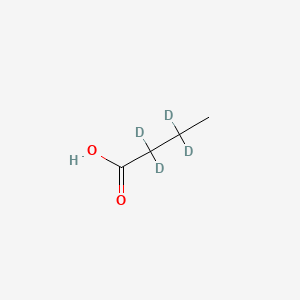
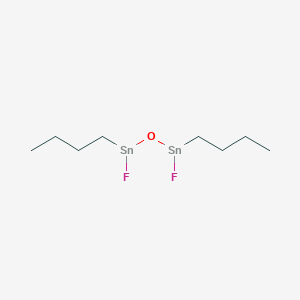
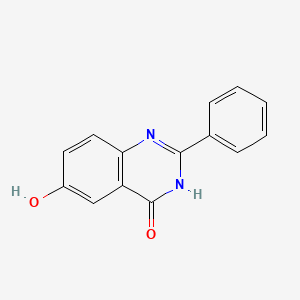
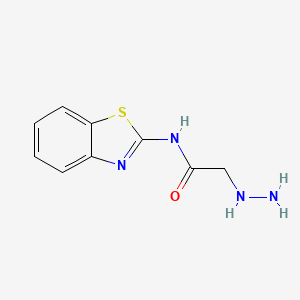


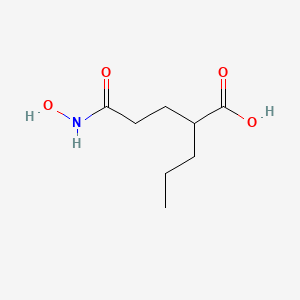
![2-[(2,4-Dinitrophenyl)amino]octanoic acid](/img/structure/B13829832.png)
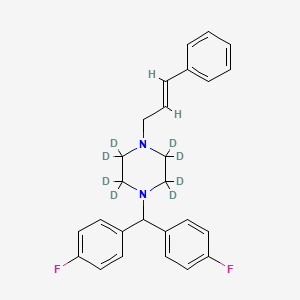
![1-[4-(1-Hydroxyethyl)cyclohexa-1,5-dien-1-yl]ethanone](/img/structure/B13829851.png)

